molecular formula C20H23N3O2 B7591137 2-N,2-N-dimethyl-1-N-(2-phenylphenyl)pyrrolidine-1,2-dicarboxamide

2-N,2-N-dimethyl-1-N-(2-phenylphenyl)pyrrolidine-1,2-dicarboxamide

Cat. No. B7591137
M. Wt: 337.4 g/mol
InChI Key: JIPCQPWRRODWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N,2-N-dimethyl-1-N-(2-phenylphenyl)pyrrolidine-1,2-dicarboxamide, also known as DMPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

2-N,2-N-dimethyl-1-N-(2-phenylphenyl)pyrrolidine-1,2-dicarboxamide acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which are ligand-gated ion channels that are involved in the transmission of nerve impulses. By binding to a specific allosteric site on the receptor, this compound enhances the activity of the receptor, leading to increased ion flow and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its modulation of nicotinic acetylcholine receptors. These effects include improved cognitive function, increased neurotransmitter release, and enhanced synaptic plasticity. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-N,2-N-dimethyl-1-N-(2-phenylphenyl)pyrrolidine-1,2-dicarboxamide in lab experiments is its specificity for nicotinic acetylcholine receptors, which allows for selective modulation of this receptor subtype. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for drug development. However, one limitation of using this compound is its relatively low potency compared to other nicotinic acetylcholine receptor modulators, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 2-N,2-N-dimethyl-1-N-(2-phenylphenyl)pyrrolidine-1,2-dicarboxamide. One area of interest is the development of more potent and selective this compound analogs for use as therapeutic agents. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, research on the potential applications of this compound in other fields, such as agriculture and environmental science, may also be of interest.

Synthesis Methods

The synthesis of 2-N,2-N-dimethyl-1-N-(2-phenylphenyl)pyrrolidine-1,2-dicarboxamide involves the reaction of N,N-dimethyl-1,2-diaminoethane with 2-phenylglutaric acid, followed by the addition of acetyl chloride. This reaction results in the formation of this compound as a white crystalline solid.

Scientific Research Applications

2-N,2-N-dimethyl-1-N-(2-phenylphenyl)pyrrolidine-1,2-dicarboxamide has been studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of nicotinic acetylcholine receptors, which are involved in cognitive processes such as learning and memory. In pharmacology, this compound has been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease and schizophrenia. In medicinal chemistry, this compound has been used as a scaffold for the development of novel drugs with improved pharmacological properties.

properties

IUPAC Name

2-N,2-N-dimethyl-1-N-(2-phenylphenyl)pyrrolidine-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-22(2)19(24)18-13-8-14-23(18)20(25)21-17-12-7-6-11-16(17)15-9-4-3-5-10-15/h3-7,9-12,18H,8,13-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPCQPWRRODWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN1C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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